molecular formula C14H18O5 B14433921 4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one CAS No. 78110-33-5

4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one

Cat. No.: B14433921
CAS No.: 78110-33-5
M. Wt: 266.29 g/mol
InChI Key: DCLCSXCCFKDIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with a dimethoxyphenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of an acid catalyst to form the intermediate 3,4-dimethoxyphenylacetone. This intermediate is then reacted with ethylene glycol under acidic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing deep eutectic solvents, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters . The exact molecular targets and pathways depend on the specific application and context of use .

Similar Compounds:

Uniqueness: this compound is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

78110-33-5

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one

InChI

InChI=1S/C14H18O5/c1-13(2)14(3,19-12(15)18-13)9-6-7-10(16-4)11(8-9)17-5/h6-8H,1-5H3

InChI Key

DCLCSXCCFKDIDD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)O1)(C)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.